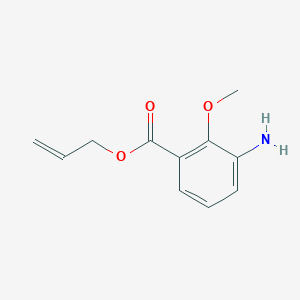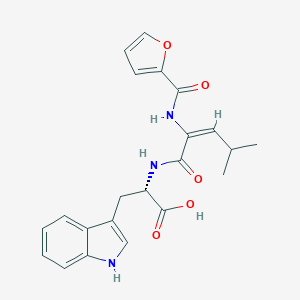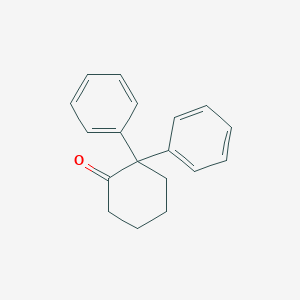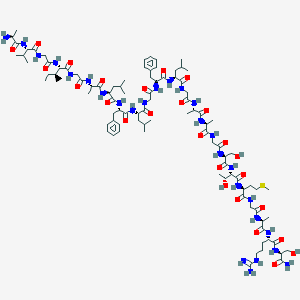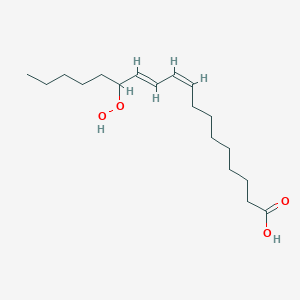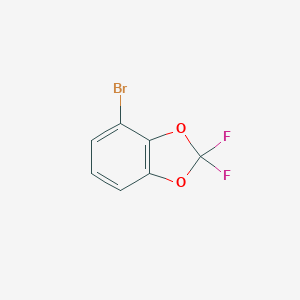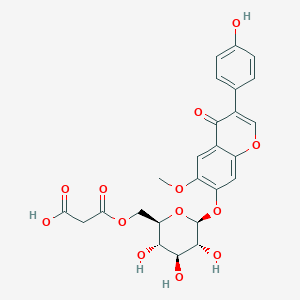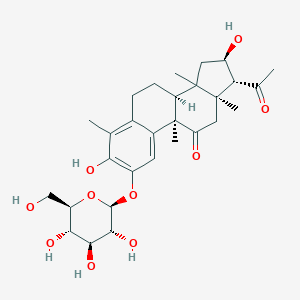
Andirobicin B glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andirobicin B glucoside is a natural product that has been isolated from the fermentation broth of a soil bacterium named Actinomadura sp. The compound belongs to the class of anthracycline antibiotics, which are known for their potent anticancer activity. Andirobicin B glucoside has been found to exhibit strong cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer.
Mecanismo De Acción
The mechanism of action of Andirobicin B glucoside is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication and transcription. The compound also generates reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Efectos Bioquímicos Y Fisiológicos
Andirobicin B glucoside has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit its repair, leading to cell death. The compound can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Andirobicin B glucoside has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Andirobicin B glucoside has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cells, making it an ideal compound for studying the mechanisms of cell death. The compound has also been found to be effective against cancer cell lines that are resistant to conventional chemotherapy. However, Andirobicin B glucoside has some limitations for lab experiments. It is a complex natural product that is difficult to synthesize, making it expensive and time-consuming to obtain. The compound is also highly toxic, which can pose safety concerns for researchers.
Direcciones Futuras
There are several future directions for the research on Andirobicin B glucoside. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the mechanism of action of the compound in more detail to identify new targets for cancer therapy. Additionally, the synthesis of Andirobicin B glucoside could be optimized to make it more cost-effective and accessible for researchers. Finally, the safety and toxicity of the compound could be further evaluated to ensure its safe use in clinical trials.
Conclusion:
Andirobicin B glucoside is a natural product that exhibits potent anticancer activity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy. While Andirobicin B glucoside has some limitations for lab experiments, it remains a promising compound for further research and development.
Aplicaciones Científicas De Investigación
Andirobicin B glucoside has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The compound has also been shown to induce apoptosis, a programmed cell death that is important for the elimination of cancer cells. Andirobicin B glucoside has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Propiedades
Número CAS |
151703-10-5 |
|---|---|
Nombre del producto |
Andirobicin B glucoside |
Fórmula molecular |
C29H40O10 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1 |
Clave InChI |
FKNMUGKCXFULAT-XBFFBVMRSA-N |
SMILES isomérico |
CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C |
SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
SMILES canónico |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
Sinónimos |
22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione andirobicin B glucoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



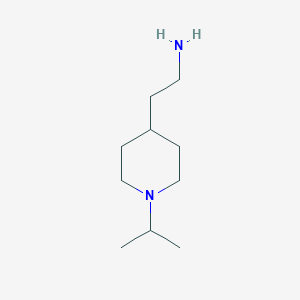

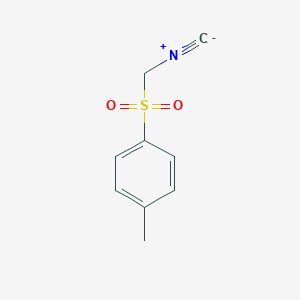
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
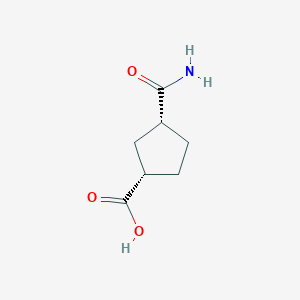
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

